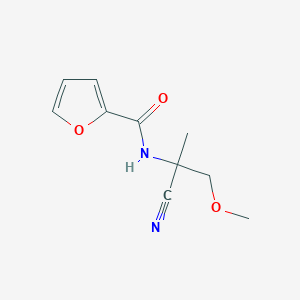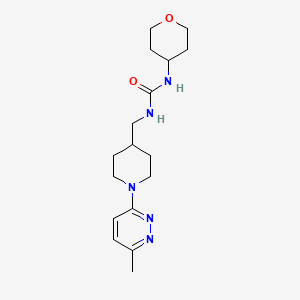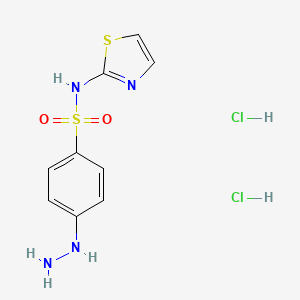![molecular formula C11H18O B2901655 1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one CAS No. 80606-51-5](/img/structure/B2901655.png)
1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one” is a chemical compound with the formula C₁₁H₁₈O . It is a derivative of the bicyclo[3.2.2]nonane class of compounds .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives, which are similar to the compound , has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Molecular Structure Analysis
The molecular structure of “1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one” is characterized by a bicyclic structure with an ethan-1-one group attached . The bicyclic structure consists of a six-membered ring fused with a three-membered ring .Orientations Futures
Future research could focus on further elucidating the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of “1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one”. Additionally, the safety and hazards associated with this compound could be investigated. This would provide valuable information for potential applications in asymmetric catalysis, anticancer therapies, and the development of ion receptors, metallocycles, and molecular tweezers .
Propriétés
IUPAC Name |
1-(1-bicyclo[3.2.2]nonanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-9(12)11-6-2-3-10(4-7-11)5-8-11/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUQCRAOCSYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCCC(CC1)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2901572.png)
![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2901573.png)
![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2901574.png)
![Ethyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2901575.png)
![7'a-Methylspiro[1,3-dioxolane-2,1'-2,3,3a,4,6,7-hexahydroindene]-5'-one](/img/structure/B2901579.png)


![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B2901583.png)



![5-Methyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2901589.png)
![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-propylpiperazino)methanone](/img/structure/B2901590.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2901595.png)